molecular formula C24H22FN3O2 B11166960 4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B11166960
M. Wt: 403.4 g/mol
InChI Key: AJZHPAZGCGLNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound with a molecular formula of C24H22FN3O2. This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a benzamide group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-(4-phenylpiperazine-1-carbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
  • 4-fluoro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide
  • 4-fluoro-N-[2-(4-isopropylpiperazine-1-carbonyl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide exhibits unique properties due to the presence of the phenyl group on the piperazine ring. This structural feature enhances its binding affinity and selectivity for certain receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C24H22FN3O2/c25-19-12-10-18(11-13-19)23(29)26-22-9-5-4-8-21(22)24(30)28-16-14-27(15-17-28)20-6-2-1-3-7-20/h1-13H,14-17H2,(H,26,29)

InChI Key

AJZHPAZGCGLNLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.